GLS1 Inhibitor
Vue d'ensemble
Description
GLS1 Inhibitor is an inhibitor of glutaminase 1 (GLS1), a metabolic enzyme that plays a significant role in glutaminolysis . It inhibits the growth of NCI H1703 non-small cell lung cancer (NSCLC) cells in vitro and reduces tumor growth . GLS1 inhibitor also increases tumor levels of glutamine and decreases tumor levels of glutamate and aspartate .
Synthesis Analysis
The synthesis of GLS1 inhibitors involves complex biochemical processes. For instance, one study reported the use of docking simulations based on the complex crystal structure of GLS1 and its inhibitor CB-839 . They synthesized 27 thiadiazole derivatives in an effort to obtain a more potent GLS1 inhibitor .
Molecular Structure Analysis
The molecular structure of GLS1 inhibitors has been studied extensively. A promising candidate molecule, 13b (LL202), was identified with robust GLS1 inhibitory activity (IC50 = 6 nM) and high GLS1 binding affinity (SPR, Kd = 24 nM; ITC, Kd = 37 nM) . The X-ray crystal structure of the 13b-GLS1 complex was resolved, revealing a unique binding mode and providing a novel structural scaffold for GLS1 allosteric inhibitors .
Chemical Reactions Analysis
The chemical reactions involving GLS1 inhibitors are complex and involve multiple steps. For instance, GLS1 inhibitors block the conversion of glutamine to glutamate, disabling the conversion of glutamate into α-ketoglutarate by glutamate dehydrogenase . This process normally enters the TCA cycle to provide energy and bio-precursors for cancer cell growth .
Applications De Recherche Scientifique
Lupus and Autoimmune Encephalomyelitis Treatment : GLS1 inhibitors like BPTES have shown potential in treating systemic lupus erythematosus (SLE) and experimental autoimmune encephalomyelitis (EAE). They work by reducing glycolysis and suppressing Th17 development, thereby ameliorating lupus-like diseases (Kono et al., 2019).
Cancer Therapy : GLS1 inhibitors are being explored in cancer therapy, particularly for cancers that show glutamine dependency. However, they face challenges such as resistance due to upregulated compensatory pathways for glutamate production (Nabi et al., 2018).
Development of Fluorescent Probes for Cancer Research : Novel fluorescent probes targeting the allosteric binding site of GLS1 have been synthesized, aiding in the easy and fast screening of allosteric inhibitors for cancer research (Xu et al., 2019).
Colorectal Cancer Treatment : The expression of GLS1 is significantly increased in colorectal cancer, suggesting its role in tumorigenesis and potential as a therapeutic target (Huang et al., 2014).
Ovarian Cancer Treatment : GLS1 inhibitors, like compound 968, show promise in treating ovarian cancer by inhibiting cell proliferation and inducing apoptosis (Yuan et al., 2016).
Antileukemic Activity : In acute myeloid leukemia (AML), GLS1 inhibitors reduce oxidative phosphorylation, leading to proliferation arrest and apoptosis, showing potential for AML treatment (Jacque et al., 2015).
Pulmonary Fibrosis Treatment : GLS1 inhibitors have shown therapeutic efficacy in treating pulmonary fibrosis, both in animal models and potentially in humans, by attenuating aberrant cellular metabolism in lung fibroblasts (Cui et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-methoxy-2-phenyl-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-28-16(13-6-3-2-4-7-13)17(27)22-19-25-24-18(29-19)21-14-9-11-26(12-14)15-8-5-10-20-23-15/h2-8,10,14,16H,9,11-12H2,1H3,(H,21,24)(H,22,25,27)/t14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQLQDLJJUAEGT-ZBFHGGJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](C1=CC=CC=C1)C(=O)NC2=NN=C(S2)N[C@@H]3CCN(C3)C4=NN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GLS1 Inhibitor |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.